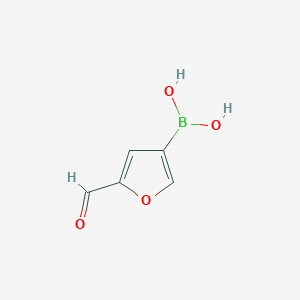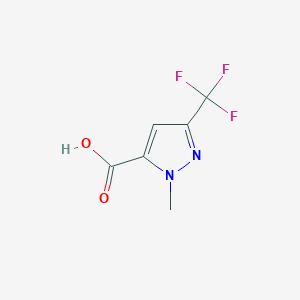
Cyclopentanecarbaldehyde
Vue d'ensemble
Description
Cyclopentanecarbaldehyde is an organic compound with the molecular formula C₆H₁₀O. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. The compound is also known by other names such as cyclopentanealdehyde and cyclopentylformaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentanecarbaldehyde can be synthesized through several methods:
Copper-Catalyzed Oxidation: One common method involves the copper-catalyzed oxidation of cyclohexene using persulfate as the oxidizing agent.
Mercuric Sulfate Method: Another method involves the reaction of cyclohexene with mercuric sulfate in the presence of sulfuric acid.
Industrial Production Methods: The industrial production of cyclopentanecarboxaldehyde typically involves the copper-catalyzed oxidation method due to its higher yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Cyclopentanecarboxylic acid.
Reduction: Cyclopentylmethanol.
Substitution: Secondary alcohols.
Applications De Recherche Scientifique
Cyclopentanecarbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopentanecarboxaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Cyclopentanone: Another cyclic compound with a ketone functional group.
Cyclopentanol: A cyclic alcohol with similar reactivity.
Cyclopentylamine: A cyclic amine with different functional properties.
Uniqueness: Cyclopentanecarbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
cyclopentanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDYOPRLMJFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236176 | |
| Record name | Cyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-53-7 | |
| Record name | Cyclopentanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain Cyclopentanecarboxaldehyde?
A1: Cyclopentanecarboxaldehyde can be synthesized through various methods. One approach involves the gas-phase dehydration of tetrahydropyran-2-methanol over catalysts like η-alumina, yielding Cyclopentanecarboxaldehyde as the main product []. Another method utilizes a dyotropic rearrangement of trans 3-substituted-4-cyclopentyl β-lactones in the presence of magnesium bromide, leading to the formation of trans-fused butyrolactones, which can be further modified to obtain the desired aldehyde [].
Q2: Are there any catalytic applications of Cyclopentanecarboxaldehyde?
A2: While Cyclopentanecarboxaldehyde itself might not be a widely used catalyst, it figures prominently as a product in reactions involving catalysts. For instance, the hydroformylation of cyclopentene, catalyzed by a bimetallic system of rhodium and manganese carbonyls, produces Cyclopentanecarboxaldehyde with significantly enhanced efficiency compared to single-metal catalysts []. This highlights its relevance in understanding catalytic mechanisms and developing more efficient processes.
Q3: What insights do spectroscopic studies offer about Cyclopentanecarboxaldehyde?
A3: Spectroscopic techniques are invaluable for characterizing Cyclopentanecarboxaldehyde. Studies utilizing collisional activation data have confirmed that the [M+H-H2O]+ ions derived from both cis- and trans-1,2-cyclohexanediol exhibit a structure consistent with protonated Cyclopentanecarboxaldehyde []. This finding underscores the utility of mass spectrometry in elucidating structural rearrangements and identifying reaction products.
Q4: Has Cyclopentanecarboxaldehyde been identified in the decomposition of any polymers?
A4: Yes, Cyclopentanecarboxaldehyde has been identified as a decomposition product of poly(cyclohexene carbonate) (PCHC). Thermal degradation studies using techniques like Py-GC/MS and TG-IR revealed Cyclopentanecarboxaldehyde alongside other compounds like carbon dioxide and cyclohexanone []. This information is crucial for understanding the thermal behavior of PCHC, particularly in applications where it serves as a sacrificial material in microelectronics.
Q5: Are there any known undergraduate chemistry experiments that utilize Cyclopentanecarboxaldehyde?
A5: Yes, the synthesis of Cyclopentanecarboxaldehyde serves as a valuable educational tool in undergraduate organic chemistry laboratories []. The experiment helps students grasp the behavior of alicyclic compounds and reinforces their understanding of various organic chemistry principles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















